4,4-dimethoxy-4H-naphthalen-1-one
Overview
Description
4,4-Dimethoxy-4H-naphthalen-1-one is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethoxy-4H-naphthalen-1-one typically involves the methoxylation of naphthalene derivatives. One common method includes the reaction of 4-methoxy-1-naphthol with methanol in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxy-4H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4,4-Dimethoxy-4H-naphthalen-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-4H-naphthalen-1-one involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of microbial growth, scavenging of free radicals, and modulation of enzymatic activities .
Comparison with Similar Compounds
- 4-Methoxy-1-naphthol
- 1-Methoxynaphthalene
- 1,4-Dimethoxynaphthalene
Comparison: 4,4-Dimethoxy-4H-naphthalen-1-one is unique due to the presence of two methoxy groups, which enhance its chemical reactivity and potential biological activities compared to its mono-methoxy counterparts. The additional methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,4-dimethoxynaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-12(15-2)8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXUJEUWLOOFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C=CC(=O)C2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455032 | |
Record name | 4,4-dimethoxy-4H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64648-86-8 | |
Record name | 4,4-dimethoxy-4H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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